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Compound of Interest

Compound Name: Azido-PEG13-azide

Cat. No.: B15073862

Get Quote

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass

spectrometry (MS) data for Azido-PEG13-azide. It is intended for researchers, scientists, and

professionals in drug development who utilize PEG linkers in their work. This document

outlines typical spectroscopic data, experimental protocols for data acquisition, and a workflow

for analysis.

Chemical Structure and Properties
Azido-PEG13-azide is a bifunctional, monodisperse polyethylene glycol (PEG) linker

containing two terminal azide groups. These azide groups are versatile functional handles for

various conjugation chemistries, most notably copper-catalyzed (CuAAC) and strain-promoted

(SPAAC) azide-alkyne cycloaddition reactions, commonly known as "click chemistry".[1]

Chemical Formula: C₂₈H₅₆N₆O₁₃[2]

Molecular Weight: 684.79 g/mol [2]

IUPAC Name: 1,41-diazido-3,6,9,12,15,18,21,24,27,30,33,36,39-

tridecaoxahentetracontane[2]
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Structure: N₃–(CH₂CH₂O)₁₃–CH₂CH₂–N₃

Spectroscopic Data
The following tables summarize the expected NMR and MS data for Azido-PEG13-azide
based on characteristic data for similar azido-functionalized PEG molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data

Protons Multiplicity
Chemical Shift (δ,
ppm)

Notes

N₃–CH₂–CH₂–O– Triplet (t) ~3.38

This signal

corresponds to the

two protons on the

carbon atom directly

bonded to the azide

group.[3]

–O–CH₂–CH₂–O– Multiplet (m) ~3.64

This large signal

represents the

repeating ethylene

glycol units of the

PEG backbone.

N₃–CH₂–CH₂–O– Triplet (t) ~3.68

This signal is for the

methylene protons

adjacent to the PEG

backbone's oxygen

and next to the azide-

bearing methylene

group. It often

overlaps with the main

PEG backbone signal.

Note: Chemical shifts can vary slightly depending on the solvent and instrument used.

Table 2: Predicted ¹³C NMR Spectroscopic Data
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Carbon Chemical Shift (δ, ppm) Notes

CH₂–N₃ ~50.6

This is the characteristic signal

for the carbon atom directly

attached to the azide

functional group.

–O–CH₂–CH₂–O– ~70.5

This prominent peak

corresponds to the carbon

atoms within the repeating

ethylene glycol backbone.

–O–CH₂–CH₂–N₃ ~70.0

Signal for the carbon adjacent

to the azide-bearing carbon. It

may overlap with the main

PEG backbone signal.

Note: The azide group has a deshielding effect on the α-carbon (the carbon it is attached to)

and the β-carbon.

Table 3: Mass Spectrometry Data

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15073862?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ion m/z (Da) Technique Notes

[M+Na]⁺ ~707.8 MALDI-TOF, ESI-MS

The sodium adduct is

commonly observed

for PEG molecules in

mass spectrometry.

[M+K]⁺ ~723.9 MALDI-TOF, ESI-MS

The potassium adduct

is also frequently

detected.

[M-N₂]⁺ M - 28 MALDI-TOF

A common fragment

resulting from the loss

of a nitrogen molecule

(N₂) from an azide

group during

ionization. This can

lead to a distribution

of ions with a mass 28

Da less than the

parent ion.

[M-2N₂]⁺ M - 56 MALDI-TOF

Fragmentation

involving the loss of

both terminal azide

groups as N₂ is also

possible.

Experimental Protocols
Detailed methodologies for acquiring NMR and MS data for Azido-PEG13-azide are provided

below.

Objective: To confirm the structure and purity of Azido-PEG13-azide by identifying the

characteristic proton and carbon signals.

Methodology:
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Sample Preparation: Dissolve 5-10 mg of Azido-PEG13-azide in approximately 0.7 mL of a

deuterated solvent (e.g., Chloroform-d (CDCl₃), Acetonitrile-d₃ (CD₃CN), or DMSO-d₆) in a

standard 5 mm NMR tube. Ensure the sample is fully dissolved.

Instrument Setup:

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

Nuclei: Acquire both ¹H and ¹³C spectra.

Referencing: Chemical shifts are typically referenced to the residual solvent peak or an

internal standard like tetramethylsilane (TMS).

¹H NMR Acquisition:

Pulse Program: A standard single-pulse experiment is sufficient.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16 to 64 scans are typically adequate for good signal-to-noise.

¹³C NMR Acquisition:

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the

spectrum and improve sensitivity.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due

to the low natural abundance of ¹³C.

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate

window function (e.g., exponential multiplication) and perform a Fourier transform. Phase
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and baseline correct the resulting spectrum. Integrate the peaks in the ¹H spectrum to

confirm the ratio of protons.

Objective: To determine the molecular weight and confirm the mass of Azido-PEG13-azide, as

well as to observe characteristic fragmentation patterns. Matrix-Assisted Laser

Desorption/Ionization Time-of-Flight (MALDI-TOF) is a common and effective technique.

Methodology:

Sample Preparation:

Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-

hydroxycinnamic acid (CHCA), in a solvent mixture like 50:50 acetonitrile/water with 0.1%

trifluoroacetic acid (TFA).

Analyte Solution: Prepare a dilute solution of Azido-PEG13-azide (approx. 1 mg/mL) in a

suitable solvent like water or acetonitrile.

Cationizing Agent (Optional): A solution of a salt like sodium trifluoroacetate (NaTFA) can

be added to promote the formation of specific adducts (e.g., [M+Na]⁺).

Target Plate Spotting: Mix the analyte solution with the matrix solution (and optional

cationizing agent) in a ratio of approximately 1:10 (v/v). Spot 0.5-1.0 µL of the mixture onto

the MALDI target plate and allow it to air-dry completely to form crystals.

Instrument Setup:

Instrument: A MALDI-TOF mass spectrometer.

Mode: Both reflector and linear modes can be used. Reflector mode provides higher mass

accuracy, while linear mode can be useful for confirming metastable ions, as these signals

may disappear in linear mode.

Laser: A nitrogen laser (337 nm) is typically used. Adjust the laser power to the minimum

necessary for good signal intensity to minimize fragmentation.
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Calibration: Calibrate the instrument using a known polymer standard with a similar mass

range.

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 500-1000 Da).

Data Analysis: Analyze the spectrum to identify the parent molecular ion peaks (often as

sodium or potassium adducts) and any characteristic fragment ions, such as the loss of N₂

(28 Da).

Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like Azido-PEG13-azide.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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